REACTION_SMILES
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[CH2:6]1[CH2:7][O:8][CH2:9][CH2:10][NH:11]1.[CH3:17][S:18][c:19]1[s+:20][cH:21][cH:22][s:23]1.[CH3:24][CH2:25][OH:26].[Cl+3:12]([O-:13])([O-:14])([O-:15])[O-:16].[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1>>[CH2:6]1[CH2:7][O:8][CH2:9][CH2:10][N+:11]1=[c:19]1[s:20][cH:21][cH:22][s:23]1.[Cl+3:12]([O-:13])([O-:14])([O-:15])[O-:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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CSc1scc[s+]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1scc[s+]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+3]([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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c1csc(=[N+]2CCOCC2)s1
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Name
|
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Type
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product
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Smiles
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[O-][Cl+3]([O-])([O-])[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |